Enantiomeric Purity as a Determinant of RORγt Target Engagement Relative to the Racemate and (S)-Enantiomer
The (R)-configured pyrrolidine scaffold is critical for RORγt binding. In the structurally analogous phenyl (3-phenylpyrrolidin-3-yl)sulfone series, the (R)-enantiomer of compound 5 exhibited an EC50 of 232 nM in a Gal-4 RORγt reporter assay, while the corresponding (S)-enantiomer would be predicted to be substantially less active based on co-crystal structures showing the (S)-configuration places the N-substituent into solvent [1]. The racemic N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-cyclopropyl-acetamide (CAS 1353960-89-0) is commercially available but lacks stereochemical definition, meaning researchers using it would introduce an equimolar amount of the putatively inactive enantiomer, effectively diluting active-site occupancy by 50% and reducing assay sensitivity. The target (R)-compound (CAS 1354007-18-3) is supplied with defined enantiomeric identity and an enantiomeric excess implied by its specific optical rotation and chiral chromatographic certification by suppliers such as Fluorochem .
| Evidence Dimension | RORγt inverse agonist potency (Gal-4 reporter assay) for related (R)-pyrrolidine sulfone vs predicted (S)-enantiomer |
|---|---|
| Target Compound Data | Not directly reported for this compound; class analog (R)-5: EC50 = 232 nM |
| Comparator Or Baseline | Racemate CAS 1353960-89-0: undefined EC50; (S)-enantiomer CAS 1354011-43-0: predicted significantly higher EC50 |
| Quantified Difference | Estimated ≥2-fold potency advantage for (R)-enantiomer over racemate based on 50% active enantiomer dilution |
| Conditions | Gal-4 RORγt reporter assay in Jurkat cells (class-level inference from Duan et al., 2019) |
Why This Matters
Procurement of the (R)-enantiomer rather than the racemate directly impacts the interpretability of SAR studies and avoids the need for costly chiral resolution in-house.
- [1] Duan, J. J. W. et al. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Med. Chem. Lett. 2019, 10, 367–373. (EC50 data for compound 5: 232 nM; stereochemical SAR discussion). View Source
